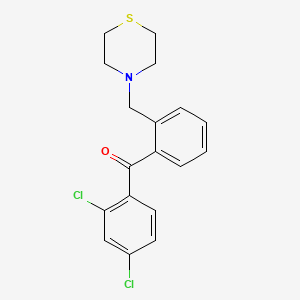

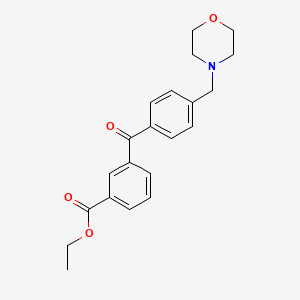

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitril

Übersicht

Beschreibung

The compound seems to be related to a class of chemicals known as pyrroles . Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are used in various applications due to their diverse biological activities .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, pyrroles can be synthesized through several methods . For example, one study describes the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which was then reacted with p-toluenesulfonic acid to obtain a related compound .

Molecular Structure Analysis

The molecular structure of pyrroles generally includes an activated double bond and an imide group . These structural features allow them to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Chemical Reactions Analysis

Pyrroles can participate in a variety of chemical reactions due to their activated double bond and imide group . For instance, they can enter the aza-Michael reaction with secondary amines to form related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesebaustein für neue Arten von Succinimiden

Die Verbindung ist von zunehmendem Interesse als Synthesebaustein für die Synthese neuer Arten von Succinimiden, die möglicherweise biologische Aktivität besitzen . Succinimide sind eine Klasse von Verbindungen, die eine Vielzahl biologischer Aktivitäten aufweisen, darunter Antitumor-, Antiarrhythmie-, Antihistamin-, Anticholesterämie- sowie hypnotische und sedative Aktivitäten .

Antibakterielle Aktivität

Die Verbindung wurde auf ihre antibakterielle Aktivität hin untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika hin, was angesichts der zunehmenden Verbreitung von antibiotikaresistenten Bakterien besonders wichtig ist.

Hemmung von Enoyl-ACP-Reduktase und DHFR-Enzymen

Die Verbindung wurde auf ihre in-vitro-Hemmung von Enoyl-ACP-Reduktase und DHFR-Enzymen getestet . Diese Enzyme sind an der Fettsäuresynthese bzw. am Folsäurestoffwechsel beteiligt und sind Ziele für eine Reihe von therapeutischen Interventionen.

Antituberkulose-Aktivitäten

Die Verbindung wurde auf ihre antituberkulose-Aktivitäten untersucht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin, einem wichtigen globalen Gesundheitsproblem.

Zytotoxische Aktivität

Die Verbindung wurde auf ihre zytotoxische Aktivität hin untersucht . Dies deutet auf mögliche Anwendungen im Bereich der Krebsforschung hin, wo Verbindungen mit zytotoxischer Aktivität verwendet werden können, um Krebszellen selektiv abzutöten.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

Derivatives of 1h-pyrrole-2,5-diones (maleimides) easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds . This suggests that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to affect the biosynthesis of prostaglandin and the intracellular signaling mechanism , suggesting that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may have similar effects.

Pharmacokinetics

The compound’s molecular weight of 28834 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Similar compounds have been shown to have diverse biological activities, including anticandidiasis and antituberculosis properties , suggesting that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may have similar effects.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on pyrroles could involve the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of related compounds .

Biochemische Analyse

Biochemical Properties

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with membrane enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, it has selective inhibitory activity against enzyme kinase, which is vital for intracellular signaling mechanisms . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to suppress cell growth and increase cell-specific glucose uptake rates . It also enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent modulator of cellular functions.

Molecular Mechanism

At the molecular level, 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile exerts its effects through various binding interactions with biomolecules. It binds to specific enzymes, leading to their inhibition or activation . For instance, its interaction with cyclooxygenase results in the inhibition of prostaglandin biosynthesis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cellular metabolism and improved physiological functions . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and metabolism . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function . Understanding these pathways is crucial for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s distribution affects its efficacy and potential side effects, making it essential to study these aspects for therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Eigenschaften

IUPAC Name |

4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSDGFCBJZPKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643472 | |

| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-78-1 | |

| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

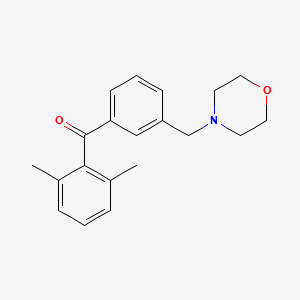

![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)